![molecular formula C26H26N2O4 B2558331 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid CAS No. 861719-77-9](/img/structure/B2558331.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid
Overview
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid” is a phenylalanine derivative . It’s a unique chemical provided to early discovery researchers . The molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The InChI code is 1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 .Chemical Reactions Analysis
The compound is used in the synthesis of stapled peptides by ring closing metathesis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed and dry, at 2-8°C .Scientific Research Applications
Enantioselective Synthesis and Peptide Incorporation
One application of this compound involves its use in the enantioselective synthesis of new amino acids and their incorporation into peptides. This process utilizes the [(9H-fluoren-9-yl)-methoxy]carbonyl (Fmoc) strategy for solid-phase peptide synthesis, allowing for the selective deprotection of various functional groups in peptides (Paladino et al., 1993).
Fmoc Strategy in β-Amino Acid Synthesis
The compound is also instrumental in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids. This method, based on the Arndt-Eistert protocol, allows for the production of enantiomerically pure N-Fmoc-protected β-amino acids efficiently and with high yield (Ellmerer-Müller et al., 1998).
Modification of Polymeric Materials
This compound plays a role in the functional modification of polymers, such as poly vinyl alcohol/acrylic acid hydrogels. It has been used in the modification of these polymers through condensation reactions with various amines, leading to polymers with increased thermal stability and enhanced biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).
Synthesis of β2- and β3-Peptides
The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides is another significant application. This involves a diastereoselective amidomethylation process, demonstrating its utility in large-scale preparation for peptide synthesis (Šebesta & Seebach, 2003).
Immune System Research
In immunobiology, derivatives of 2-amino-3-(purin-9-yl)propanoic acid, where this compound plays a role, have been synthesized and tested for immunostimulatory and immunomodulatory potency. These studies have found significant enhancement in the secretion of certain chemokines, indicating potential applications in immune response research (Doláková et al., 2005).
Preparation of Amide-based Peptide Synthesis
This compound is also used in the development of a dimethoxybenzhydrylamine derivative for Fmoc-based solid phase peptide synthesis, useful for the preparation of C-terminal amides. This application shows its versatility in peptide synthesis techniques (Funakoshi et al., 1988).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-3-[4-(dimethylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-28(2)18-13-11-17(12-14-18)15-24(25(29)30)27-26(31)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGBHYOIMBXEN-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid | |
CAS RN |
861719-77-9 | |
Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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